molecular formula C8H7N3O2S2 B2439734 6-acetyl-2-(methylsulfanyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one CAS No. 343375-30-4

6-acetyl-2-(methylsulfanyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one

Cat. No. B2439734
CAS RN: 343375-30-4
M. Wt: 241.28
InChI Key: SXHCCAGXCLHBIF-UHFFFAOYSA-N
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Description

“6-acetyl-2-(methylsulfanyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one” is a chemical compound with the molecular formula C8H7N3O2S2. It has an average mass of 241.290 Da and a monoisotopic mass of 240.997971 Da . This compound is part of the thiadiazolopyrimidine class of compounds, which have been studied for their antimicrobial activity .


Synthesis Analysis

The synthesis of thiadiazolopyrimidine-based compounds, including “this compound”, involves reactions with various cyclic nitrogen 1,3-binucleophiles . The tetracyclic derivatives of this compound are produced by the reaction of thiadiazolo .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code 1S/C8H7N3O2S2/c1-4(12)5-3-9-7-11(6(5)13)10-8(14-2)15-7/h3H,1-2H3 .

Scientific Research Applications

Synthesis Techniques

  • A study detailed the synthesis of 2,7-Disubstituted 5H-1,3,4-thiadiazolo[3,-2-a]pyrimidin-5-ones, showing a method involving the reaction of 3-amino-6-methyl-2-thiouracil with carboxylic acid or from thiosemicarbazide with carboxylic acid and β-keto ester (T. Tsuji & K. Takenaka, 1982).
  • Another synthesis approach based on 2-ethoxycarbonylmethyl-7-methyl-1,3,4-thiadiazolo[3,2-a]pyrimidin-5(5H)-one was described, focusing on its reaction with carbon disulfide and phenyl isothiocyanate (M. A. Kukaniev et al., 1998).

Chemical Properties and Transformations

  • A research effort reported the efficient synthesis of novel spiro[indole-3,8′-pyrano[2,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidine derivatives, indicating the versatile nature of these compounds in chemical reactions (S. Hosseini et al., 2021).
  • The cyclocondensation of 2-Amino-1,3,4-thiadiazoles with β-Sulfonylvinyltrifluoromethyldiols was studied to obtain CF3-containing 6,7-dihydro-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-ols, showcasing the compound's reactivity and potential for diverse chemical transformations (A. L. Krasovsky et al., 2002).

Biological and Pharmacological Potential

  • Investigation into biologically active thiadiazolopyrimidines revealed relationships between structure and cytotoxic activities, underscoring the potential of these compounds in biological applications (M. Suiko et al., 1982).
  • A study on the novel synthesis of bicyclic [1,3,4]Thiadiazolo[3,2-α]Pyrimidine analogues explored their antimicrobial and antioxidant evaluation, indicating their potential in pharmacological applications (U. K. Bhadraiah et al., 2021).

Future Directions

The future directions for research on “6-acetyl-2-(methylsulfanyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one” and related compounds could include further investigation into their antimicrobial activity , as well as exploration of their potential applications in other areas of medicine or chemistry.

Mechanism of Action

    Target of Action

    Compounds similar to “6-acetyl-2-(methylsulfanyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one”, such as 1,3,4-thiadiazoles, have been known to exhibit a wide range of biological activities, including antimicrobial , anticancer , and antihypertensive activity . They may act on a variety of targets, depending on their specific structure and functional groups.

    Mode of Action

    The mode of action of such compounds can vary widely, but some 1,3,4-thiadiazole derivatives have been found to disrupt processes related to DNA replication .

properties

IUPAC Name

6-acetyl-2-methylsulfanyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2S2/c1-4(12)5-3-9-7-11(6(5)13)10-8(14-2)15-7/h3H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXHCCAGXCLHBIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C2N(C1=O)N=C(S2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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